(S)-4-Benzylthiazolidine-2-thione

Catalog No.
S684053
CAS No.
171877-39-7
M.F
C10H11NS2
M. Wt
209.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzylthiazolidine-2-thione

CAS Number

171877-39-7

Product Name

(S)-4-Benzylthiazolidine-2-thione

IUPAC Name

(4S)-4-benzyl-1,3-thiazolidine-2-thione

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

InChI

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

InChI Key

SLDUGQISGRPGAW-VIFPVBQESA-N

SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)S1)CC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2
  • Origin: Synthesis in a laboratory setting [, ].
  • Significance: Limited information on specific uses of (S)-4-Benzylthiazolidine-2-thione, but the racemic mixture has been studied for its potential biological activities [, ].

Molecular Structure Analysis

(S)-4-Benzylthiazolidine-2-thione possesses a five-membered heterocyclic ring structure called thiazolidine. This ring contains one sulfur atom and one nitrogen atom. A benzyl group (phenylmethane) is attached to the fourth carbon of the ring, and a thione group (C=S) is present at the second carbon position. The "S" designation indicates the stereochemistry at the carbon bearing the benzyl group.


Chemical Reactions Analysis

Specific information on reactions involving (S)-4-Benzylthiazolidine-2-thione is limited. However, the synthesis of the racemic mixture involves the reaction of cysteine or its derivatives with various carbonyl compounds [, ].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of (S)-4-Benzylthiazolidine-2-thione is scarce. The racemic mixture is reported to be a white crystalline solid [, ].

The mechanism of action of (S)-4-Benzylthiazolidine-2-thione is unknown due to a lack of specific research. The racemic mixture has been investigated for its potential antioxidant and anticonvulsant properties, but detailed mechanisms haven't been elucidated [, ].

(S)-4-Benzylthiazolidine-2-thione, also known as a chiral auxiliary, is a valuable tool in organic synthesis, particularly in the production of various bioactive compounds. Its key application lies in its ability to induce chirality, a crucial property for many drugs and other molecules. [, ]

Chiral Auxiliary in Asymmetric Synthesis

(S)-4-Benzylthiazolidine-2-thione functions as a chiral auxiliary by forming a covalent bond with a carbonyl group (C=O) of a precursor molecule. This creates a new chiral center in the molecule, and subsequent reactions can be designed to preferentially generate one specific stereoisomer, the desired enantiomer. [, ]

The advantage of using (S)-4-Benzylthiazolidine-2-thione lies in its high selectivity and efficiency. It can be readily attached to various carbonyl compounds and then removed through a process called reductive cleavage, leaving behind the desired enantiomer with high purity. [, ]

Applications in Drug Discovery and Medicinal Chemistry

The ability to control chirality is essential in drug discovery and development, as many drugs can have vastly different effects depending on their specific enantiomer. (S)-4-Benzylthiazolidine-2-thione has been employed in the synthesis of a wide range of biologically active compounds, including:

  • Antiviral agents []
  • Anti-inflammatory drugs []
  • Antibiotics []

XLogP3

2.9

Wikipedia

(S)-4-Benzyl-2-thiazolidinethione

Dates

Modify: 2023-08-15

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